Advanced Synthesis and Structural Validation of 1-(3-Methylphenylamino)cyclohexane-1-carboxylic Acid
Advanced Synthesis and Structural Validation of 1-(3-Methylphenylamino)cyclohexane-1-carboxylic Acid
Executive Summary & Strategic Rationale
This technical guide details the synthesis and characterization of 1-(3-methylphenylamino)cyclohexane-1-carboxylic acid (also known as 1-
Scientific Significance:
-
Conformational Restriction: The cyclohexane ring locks the
and torsion angles of the amino acid backbone, making this scaffold valuable for designing peptidomimetics with defined secondary structures. -
Lipophilicity: The
-tolyl group enhances membrane permeability compared to the parent phenyl analog, a critical parameter in CNS drug development. -
Steric Challenge: The quaternary carbon at the 1-position creates significant steric hindrance, making the hydrolysis of the nitrile intermediate the rate-limiting and most failure-prone step.
This guide prioritizes a Modified Strecker Synthesis using Trimethylsilyl Cyanide (TMSCN) over traditional aqueous cyanide salts. This choice is driven by safety (avoiding HCN gas evolution), atom economy, and the ability to drive the equilibrium toward the aminonitrile in non-aqueous conditions.
Retrosynthetic Analysis & Pathway Selection
To synthesize the target, we disconnect the C-C bond between the carboxylate and the quaternary center, or the C-N bond.
Pathway Logic
-
Route A: Bucherer-Bergs Reaction: Typically used for 5,5-disubstituted hydantoins. Critique: This route often fails with electron-rich
-aryl amines ( -toluidine) due to poor nucleophilicity and steric bulk preventing efficient ring closure to the hydantoin. -
Route B: Classical Strecker (NaCN/AcOH): Viable but hazardous due to HCN generation.
-
Route C: Lewis Acid-Catalyzed Strecker (TMSCN): Selected Protocol.
-
Mechanism: Zinc iodide (ZnI
) catalyzes the addition of TMSCN to the imine formed in situ. -
Advantage: Anhydrous conditions prevent the reversion of the imine to the ketone, significantly improving yields for sterically congested ketones like cyclohexanone.
-
Reaction Scheme Visualization
Figure 1: The Lewis-acid catalyzed Strecker pathway followed by acid hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of the Aminonitrile Intermediate
Target: 1-(3-methylphenylamino)cyclohexanecarbonitrile
Reagents:
-
Cyclohexanone (1.0 equiv)[1]
- -Toluidine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Zinc Iodide (ZnI
) (0.05 equiv, catalyst) -
Solvent: Dichloromethane (DCM) or Acetonitrile (dry)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve cyclohexanone (10 mmol) and
-toluidine (10 mmol) in dry DCM (20 mL). Add molecular sieves (4Å) to sequester water and drive imine formation. Stir at RT for 2 hours. -
Cyanosilylation: Cool the mixture to 0°C. Add ZnI
(0.5 mmol). Dropwise add TMSCN (12 mmol) via syringe. Caution: TMSCN hydrolyzes to HCN on contact with moisture. -
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.
-
Workup: Quench carefully with saturated NaHCO
. Extract with DCM ( mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: The crude aminonitrile is often pure enough for hydrolysis. If dark, pass through a short silica plug eluting with Hexane/EtOAc.
Step 2: Hydrolysis to the Carboxylic Acid
Target: 1-(3-methylphenylamino)cyclohexanecarboxylic acid
The Challenge: The nitrile is attached to a quaternary carbon. Standard hydrolysis (
Procedure:
-
Acid Cocktail: Dissolve the aminonitrile (from Step 1) in a mixture of Glacial Acetic Acid and Conc. HCl (1:1 ratio, approx. 10 mL per gram of nitrile).
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 48–72 hours.
-
Checkpoint: Monitor by MS or IR. Disappearance of the nitrile peak (
) indicates conversion. If the amide persists (peaks at 1680/3400 cm ), add conc. H SO (1 mL) and continue heating.
-
-
Isolation: Cool to RT. Pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully adjust pH to ~4–5 using 50% NaOH or solid Na
CO . The amino acid is zwitterionic and typically precipitates at its isoelectric point (pI). -
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water and diethyl ether (to remove unreacted amine).
-
Recrystallization: Recrystallize from Ethanol/Water or Methanol to obtain the pure white solid.
Workup & Purification Logic
The following decision tree ensures high purity by addressing common side products (unreacted amine, amide intermediate).
Figure 2: Purification workflow targeting the zwitterionic nature of the product.
Structural Characterization & Validation
To validate the structure, you must confirm three regions: the cyclohexane ring, the
Expected NMR Data
Solvent: DMSO-d
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 12.0–13.0 | Broad s | -COOH | Carboxylic acid proton (often invisible due to exchange). | |
| 6.8–7.1 | m | Ar-H | Aromatic protons of the | |
| 5.5–6.0 | Broad s | -NH - | Secondary amine proton. | |
| 2.21 | s | Ar-CH | Diagnostic singlet for the meta-methyl group. | |
| 1.9–2.1 | m | Cyclohexyl C2/C6 | Equatorial protons adjacent to the quaternary center. | |
| 1.4–1.7 | m | Cyclohexyl C3-C5 | Remaining ring methylene protons. | |
| 176.5 | s | C =O | Carbonyl carbon. | |
| 145.2 | s | Ar C -N | Ipso aromatic carbon. | |
| 138.5 | s | Ar C -Me | Meta aromatic carbon bearing the methyl. | |
| 60.5 | s | Quaternary C 1 | The sterically hindered center. | |
| 21.5 | s | Ar-C H | Methyl carbon. |
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm
: N-H stretch (secondary amine). -
2500–3000 cm
: Broad O-H stretch (carboxylic acid dimer). -
1705–1720 cm
: C=O stretch (carboxylic acid). Note: If zwitterionic, this may shift to ~1600 cm (carboxylate). -
Absence of 2230 cm
: Confirms complete hydrolysis of the nitrile.
Mass Spectrometry[2][3]
-
Technique: ESI-MS (Positive Mode).
-
Expected M+H: Calculation for C
H NO : MW = 233.31 g/mol . Look for .
Safety & Handling (Critical)
-
Cyanide Management: Even when using TMSCN, hydrolysis releases HCN. All reactions involving cyanide sources must be performed in a well-ventilated fume hood . Keep a bleach bath (sodium hypochlorite) ready to quench all glassware and waste.
-
Solvent Waste: Aqueous waste from the Strecker step contains cyanide residues. It must be kept at pH > 10 and treated with bleach before disposal.
-
Skin Contact:
-Toluidine is toxic by absorption. Double gloving (Nitrile) is mandatory.
References
-
Strecker Synthesis of
-Amino Acids:-
Strecker, A. (1850).[2] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Modern Review: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of
-Amino Acids". Chemical Reviews, 103(8), 2795-2828. Link
-
-
TMSCN Modified Strecker Protocol
-
Mai, K.
-aminonitriles". Tetrahedron Letters, 25(40), 4583-4586. (Describes the ZnI catalyzed addition of TMSCN). Link
-
- Hydrolysis of Sterically Hindered Nitriles: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hindered nitrile hydrolysis using H SO /AcOH).
-
Characterization of 1-Aminocyclohexanecarboxylic Acid Derivatives
-
Santoyo-González, F., et al. (2001). "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids". Tetrahedron: Asymmetry, 12(13), 1915-1921. (Provides comparative NMR data for cyclohexane amino acids). Link
-
